(2S)-2-(Iodomethyl)oxetane
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Overview
Description
(2S)-2-(Iodomethyl)oxetane is an organic compound characterized by an oxetane ring substituted with an iodomethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Iodomethyl)oxetane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of an oxetane ring, which can be achieved through cyclization reactions involving suitable precursors.
Iodomethylation: The introduction of the iodomethyl group is carried out using reagents such as iodomethane (CH₃I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing purification techniques such as distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Iodomethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxetane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2S)-2-(Iodomethyl)oxetane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Iodomethyl)oxetane involves its interaction with molecular targets through its reactive iodomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, DNA alkylation, and disruption of cellular processes.
Comparison with Similar Compounds
(2R)-2-(Iodomethyl)oxetane: The enantiomer of (2S)-2-(Iodomethyl)oxetane with similar chemical properties but different biological activities.
(2S)-2-(Bromomethyl)oxetane: A bromine-substituted analog with different reactivity and applications.
(2S)-2-(Chloromethyl)oxetane: A chlorine-substituted analog with distinct chemical behavior.
Properties
IUPAC Name |
(2S)-2-(iodomethyl)oxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHNTROOBLPKR-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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